molecular formula C14H16N2O B1319693 2-[3-(Dimethylamino)phenoxy]aniline CAS No. 349667-74-9

2-[3-(Dimethylamino)phenoxy]aniline

Cat. No.: B1319693
CAS No.: 349667-74-9
M. Wt: 228.29 g/mol
InChI Key: CRXIVPYCNMPOFN-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)phenoxy]aniline is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(Dimethylamino)phenoxy]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(Dimethylamino)phenoxy]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(dimethylamino)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-16(2)11-6-5-7-12(10-11)17-14-9-4-3-8-13(14)15/h3-10H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXIVPYCNMPOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[3-(Dimethylamino)phenoxy]aniline (CAS 349667-74-9) is a specialized biaryl ether intermediate used primarily in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) derivatives. Its structure features an electron-rich N,N-dimethylaniline moiety linked via an ether bridge to an ortho-substituted aniline. This unique scaffold serves as a "hinge" binder in medicinal chemistry, allowing for precise pi-stacking interactions within protein binding pockets.

This guide provides a comprehensive technical analysis of the compound, including verified identification data, a self-validating synthesis protocol, supply chain intelligence, and safety handling procedures.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The following data aggregates experimental and predicted values to establish a baseline for quality control (QC) and identification.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
CAS Number 349667-74-9 Primary identifier
Molecular Formula C₁₄H₁₆N₂O-
Molecular Weight 228.29 g/mol -
SMILES CN(C)c1cccc(Oc2ccccc2N)c1Useful for cheminformatics
Appearance Off-white to pale brown solidOxidizes upon air exposure
Melting Point 85–89 °C (Predicted)Experimental data varies by purity
Boiling Point ~385 °C at 760 mmHgHigh vacuum distillation recommended
Solubility DMSO, Methanol, DCMInsoluble in water
pKa (Predicted) ~4.5 (Aniline), ~5.2 (N,N-dimethyl)Weak base

Synthetic Pathways & Manufacturing

The industrial preparation of 2-[3-(Dimethylamino)phenoxy]aniline follows a convergent route involving a Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction. This pathway is preferred over Ullmann coupling due to milder conditions and higher yields.
Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the reaction flow from raw materials to the final isolated product.

SynthesisPathway SM1 1-Fluoro-2-nitrobenzene (Electrophile) INT Intermediate: 2-Nitro-3'-(dimethylamino)diphenyl ether SM1->INT Step 1: SNAr Coupling K2CO3, DMF, 80°C SM2 3-(Dimethylamino)phenol (Nucleophile) SM2->INT PROD Product: 2-[3-(Dimethylamino)phenoxy]aniline INT->PROD Step 2: Reduction H2, Pd/C or Fe/NH4Cl

Figure 1: Two-step convergent synthesis of CAS 349667-74-9 via SNAr coupling and nitro-reduction.

Detailed Experimental Protocol

Step 1: Formation of the Ether Linkage (


) 
  • Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), 3-(Dimethylamino)phenol (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • Charge a reaction vessel with 3-(dimethylamino)phenol and

      
       in DMF. Stir at RT for 30 mins to generate the phenoxide.
      
    • Add 1-fluoro-2-nitrobenzene dropwise.

    • Heat to 80–90 °C for 4–6 hours. Monitor by TLC/HPLC for disappearance of the fluoronitrobenzene.

    • Workup: Pour into ice water. The intermediate (nitro-ether) typically precipitates as a yellow solid. Filter and wash with water.[1][2][3]

Step 2: Chemoselective Reduction

  • Reagents: Nitro-intermediate, 10% Pd/C (5 wt%), Hydrogen gas (

    
    , balloon pressure) or Iron powder/Ammonium Chloride.
    
  • Solvent: Methanol or Ethanol/Water.

  • Procedure:

    • Dissolve the nitro-intermediate in Methanol.

    • Add Pd/C catalyst under inert atmosphere (

      
      ).
      
    • Purge with

      
       and stir at RT for 3–12 hours.
      
    • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (Hexanes:EtOAc) to obtain the target aniline.

Applications in Drug Discovery[4]

This molecule acts as a critical "linker" scaffold. The ether oxygen provides rotational flexibility, while the dimethylamino group serves as a hydrogen bond acceptor or a solubilizing handle.

  • Kinase Inhibition: The 2-phenoxyaniline motif is structurally homologous to the core pharmacophore of several FDA-approved kinase inhibitors (e.g., Ibrutinib analogs), where the aniline amine forms a hinge-binding hydrogen bond.

  • Fluorescent Probes: The dimethylamino group is an electron donor (D), making this molecule a potential precursor for intramolecular charge transfer (ICT) fluorescent dyes when coupled with electron-accepting moieties.

Sourcing & Supply Chain Analysis

CAS 349667-74-9 is not a high-volume commodity chemical; it is a Fine Chemical/Building Block . Sourcing requires vetting suppliers for purity (>98%) to avoid isomeric impurities (e.g., 4-dimethylamino isomers).

Supplier Verification Workflow

SupplyChain Start Sourcing Request: CAS 349667-74-9 Check1 Check Purity > 98%? Start->Check1 Check2 Isomer Analysis (NMR)? Check1->Check2 Yes Reject Reject Batch Check1->Reject No Approve Approve Vendor Check2->Approve Confirmed Check2->Reject Isomers Detected

Figure 2: Quality control decision tree for sourcing CAS 349667-74-9.

Major Suppliers
  • Synblock: Lists the compound explicitly under CAS 349667-74-9.

  • Custom Synthesis Houses: Companies like Bld Pharm and WuXi AppTec often synthesize this on-demand using the protocol in Section 3.2.

  • Chemical Registers: Search via PubChem or ChemSpider to find updated vendor links.

Handling, Safety & Stability

Hazard Classification (GHS):

  • Acute Toxicity: Category 4 (Oral/Dermal).[4][5]

  • Skin/Eye Irritation: Category 2.[6][1][5]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[4][1][2][5]

Critical Safety Note: Like many anilines and dimethylanilines, this compound should be treated as a potential methemoglobinemia inducer . Absorption through the skin can be rapid.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat. Handle only in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The amine group is prone to oxidation (darkening) over time.

References

  • Synblock Chemical Catalog. (2025). Product Data Sheet: 3-(2-Aminophenoxy)-N,N-dimethylaniline (CAS 349667-74-9).[7] Retrieved from

  • PubChem Database. (2025). Compound Summary for CAS 349667-74-9. National Center for Biotechnology Information. Retrieved from

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
  • Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Phenoxyaniline derivatives. Retrieved from

Sources

The Versatile Scaffold: A Technical Guide to 2-Phenoxyaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-phenoxyaniline core, a seemingly simple aromatic ether amine, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential. Its unique structural features, including the flexible ether linkage and the reactive aniline moiety, provide a versatile platform for the design and synthesis of novel drugs targeting a wide range of diseases. This in-depth technical guide explores the multifaceted biological activities of 2-phenoxyaniline-based compounds, delving into their synthesis, mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Part 1: The Chemistry of 2-Phenoxyaniline and Its Derivatives

The synthetic accessibility of the 2-phenoxyaniline scaffold is a key factor driving its exploration in drug discovery. A variety of synthetic methodologies have been developed to construct this core and introduce diverse functionalities.

Core Synthesis: Building the 2-Phenoxyaniline Framework

The most common and direct route to 2-phenoxyaniline involves the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an o-haloaniline or o-aminophenol and a phenol or a halobenzene, respectively.

A general procedure for the synthesis of 2-phenoxyaniline is as follows:

Experimental Protocol: Synthesis of 2-Phenoxyaniline via Ullmann Condensation [1]

  • Reactants: o-Aminophenol (1.0 mmol), iodobenzene (1.0 mmol), copper(I) iodide (CuI) (0.1 mmol), and potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Solvent: Dimethyl sulfoxide (DMSO) (3 mL).

  • Procedure:

    • Combine o-aminophenol, iodobenzene, CuI, and K₂CO₃ in a reaction vessel containing DMSO.

    • Heat the reaction mixture at 120 °C for 24 hours under an air atmosphere.

    • Monitor the reaction progress using gas chromatography (GC).

    • Upon completion, cool the mixture and remove the catalyst by filtration.

    • Extract the product with ethyl acetate.

    • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate eluent.

Another approach involves the reduction of 2-phenoxynitrobenzene, which can be prepared by reacting o-nitrochlorobenzene with phenol.[2]

Derivatization Strategies: Expanding the Chemical Space

The true potential of the 2-phenoxyaniline scaffold lies in its amenability to a wide range of derivatization reactions, allowing for the fine-tuning of its physicochemical and pharmacological properties. Key derivatization strategies include:

  • N-functionalization: The amino group can be readily acylated, alkylated, or converted into Schiff bases, amides, and sulfonamides.

  • Ring substitution: The aromatic rings of the 2-phenoxyaniline core can be substituted with various functional groups, such as halogens, alkyls, alkoxys, and nitro groups, to modulate the electronic and steric properties of the molecule.[2]

Part 2: Therapeutic Applications of 2-Phenoxyaniline Scaffolds

The versatility of the 2-phenoxyaniline scaffold has led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.

Anticancer Activity: Targeting Key Oncogenic Pathways

2-Phenoxyaniline derivatives have emerged as a promising class of anticancer agents, with many compounds exhibiting potent activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

2.1.1 Kinase Inhibition: A Major Anticancer Mechanism

A significant number of 2-phenoxyaniline-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3][4]

  • VEGFR and EGFR Inhibition: Quinoxaline derivatives synthesized from 2-phenoxyaniline have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), key targets in anti-angiogenic and cancer therapies.[3][4][5][6][7][8][9][10]

Signaling Pathway: VEGFR and EGFR Inhibition by 2-Phenoxyaniline Derivatives

a cluster_drug Drug Action cluster_downstream Downstream Signaling VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK EGFR EGFR EGFR->PI3K_Akt EGFR->RAS_MAPK Drug 2-Phenoxyaniline Derivative Drug->VEGFR Inhibition Drug->EGFR Inhibition Proliferation Cell Proliferation & Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation b Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Drug 2-Phenoxyaniline Derivative Drug->COX2 Inhibition

Caption: 2-Phenoxyaniline derivatives inhibit the COX-2 enzyme, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Table 2: COX-2 Inhibitory Activity of Representative 2-Phenoxyaniline Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2-Phenoxyaniline>10Preferential Inhibition>1[1][11]
Phenylazobenzenesulfonamide derivative23.282.0411.4[12]

Experimental Protocol: In Vitro COX Inhibition Assay [13][14][15][16][17]

  • Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

  • Procedure:

    • In a 96-well plate, incubate the purified COX enzyme (COX-1 or COX-2) with the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX.

    • After a specific incubation period, quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

    • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

Antimicrobial Activity: Combating Pathogenic Microorganisms

2-Phenoxyaniline derivatives, particularly Schiff bases and their metal complexes, have demonstrated significant antimicrobial activity against a range of bacteria and fungi. [11][18][19] 2.3.1 Mechanisms of Antimicrobial Action

The antimicrobial activity of these compounds is believed to arise from several mechanisms, including:

  • Disruption of cell membrane integrity: The lipophilic nature of some derivatives allows them to intercalate into the microbial cell membrane, leading to increased permeability and cell death. [20]* Inhibition of essential enzymes: These compounds can inhibit enzymes that are crucial for microbial growth and survival.

  • Chelation of essential metal ions: Metal complexes of 2-phenoxyaniline derivatives can chelate metal ions that are essential for microbial metabolism. [21] Table 3: Antimicrobial Activity of Representative 2-Phenoxyaniline Derivatives

Compound ClassMicroorganismActivity (MIC, µg/mL)Reference
Schiff baseStaphylococcus aureusModerate to good[22]
Nickel(II) complexVarious bacteria and fungi0.0041–0.0082 µmol/ml[11][18][19]
Schiff baseMycobacterium tuberculosis8[23]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Procedure:

    • Prepare a serial dilution of the 2-phenoxyaniline derivative in a liquid growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plate under appropriate conditions for the microorganism.

    • Determine the MIC as the lowest concentration of the compound that shows no visible growth.

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Emerging research suggests that 2-phenoxyaniline-based scaffolds may hold promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [24][25][26][27][28][29] 2.4.1 Potential Mechanisms of Neuroprotection

The neuroprotective effects of these compounds may be attributed to their ability to:

  • Inhibit enzymes involved in neurodegeneration: Certain derivatives have been shown to inhibit enzymes like butyrylcholinesterase (BChE), which is implicated in the progression of Alzheimer's disease. [24]* Exhibit antioxidant properties: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. The antioxidant properties of some 2-phenoxyaniline derivatives may help protect neurons from oxidative damage.

  • Modulate neuroinflammation: Chronic neuroinflammation is another hallmark of neurodegenerative disorders. The anti-inflammatory properties of these compounds could be beneficial in this context.

Table 4: Neuroprotective Potential of 2-Phenoxyaniline Derivatives

Compound ClassDisease TargetProposed MechanismReference
Ferulic acid hybridsAlzheimer's DiseaseBChE inhibition, antioxidant[24][28]
2-hydroxyl-4-benzyloxybenzyl aniline derivativesParkinson's DiseaseMAO-B inhibition, antioxidant, metal chelation[25][27]

Part 3: Structure-Activity Relationship (SAR) and Future Directions

The extensive research on 2-phenoxyaniline derivatives has provided valuable insights into their structure-activity relationships, guiding the design of more potent and selective compounds.

General SAR Observations:

  • Anticancer Activity: The nature and position of substituents on the aromatic rings play a crucial role in determining the anticancer potency and kinase selectivity. For instance, the presence of specific substituents can enhance the binding affinity to the ATP-binding pocket of kinases.

  • Anti-inflammatory Activity: For selective COX-2 inhibition, the presence of a sulfonamide or a similar group on one of the phenyl rings is often beneficial, as it can interact with the secondary pocket of the COX-2 enzyme.

  • Antimicrobial Activity: The formation of Schiff bases and their metal complexes often enhances the antimicrobial activity compared to the parent 2-phenoxyaniline. The lipophilicity of the molecule is also a key determinant of its antimicrobial potency.

Future Perspectives:

The 2-phenoxyaniline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research efforts are likely to focus on:

  • Multi-target drug design: Developing single molecules that can modulate multiple targets involved in a particular disease, such as compounds with both kinase and COX-2 inhibitory activity for cancer treatment.

  • Elucidation of novel mechanisms of action: Investigating new biological targets for 2-phenoxyaniline derivatives to expand their therapeutic applications.

  • Optimization of pharmacokinetic properties: Improving the drug-like properties of these compounds, such as solubility, bioavailability, and metabolic stability, to enhance their clinical potential.

Conclusion

The 2-phenoxyaniline scaffold has proven to be a remarkably versatile and fruitful starting point for the development of a wide range of medicinally important compounds. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures that it will remain a prominent and valuable tool in the arsenal of medicinal chemists for years to come. This technical guide provides a comprehensive overview of the current state of knowledge on 2-phenoxyaniline-based medicinal scaffolds, offering a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapies.

References

A comprehensive list of references cited in this technical guide is provided below.

  • BenchChem. (2025). Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies.
  • Rockefeller University Press. (n.d.). An ELISA method to measure inhibition of the COX enzymes.
  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779).
  • ChemicalBook. (2026, January 13). 2-Phenoxyaniline | 2688-84-8.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Google Patents. (2000, April 10).
  • SpringerLink. (2015, July 15). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)
  • (n.d.). METAL COMPLEXES WITH FUNCTIONALIZED PHENOLIC DERIVATIVES: NOVEL ANTIMYCOBACTERIAL AND ANTICANDIDAL AGENTS.
  • ResearchGate. (n.d.). Antifungal activity of ligand and metal (II) complexes.
  • PubMed. (2023, November 6). Biological and computational investigation of transition metal(II) complexes of 2-phenoxyaniline-based ligands.
  • (n.d.).
  • (n.d.). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series.
  • Taylor & Francis Online. (2023, November 6). Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands.
  • ResearchGate. (n.d.). Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands | Request PDF.
  • BenchChem. (2025). Application Notes and Protocols: 2-Phenyl-1H-pyrrole in the Design of Anticancer Agents.
  • IJISET. (2021, July 15). A review on synthesis and antimicrobial activity of Schiff bases.
  • (2023, March 4). Schiff base metal complexes as a dual antioxidant and antimicrobial agents.
  • MDPI. (2014, September 11).
  • (n.d.).
  • AK&M. (n.d.). Scientists have developed new compounds to fight Alzheimer's disease.
  • Bentham Science. (n.d.). Design, Synthesis and Biological Evaluation of Quinoxalin-2(1H)-one Derivatives as EGFR Tyrosine Kinase Inhibitors.
  • Open Exploration Publishing. (2025, June 6). Phenolic compounds as anti-Alzheimer's disease agents.
  • PubMed. (n.d.). Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors.
  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
  • (2015, October 23).
  • BenchChem. (2025). An In-depth Technical Guide to Chandrananimycin A Derivatives and Analogs for Cancer Research and Drug Development.
  • ResearchGate. (n.d.). Selective COX-2 inhibitors. Part 1: Synthesis and biological evaluation of phenylazobenzenesulfonamides | Request PDF.
  • MDPI. (2023, July 17).
  • MDPI. (2022, January 26). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors.
  • ResearchGate. (n.d.). Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease | Request PDF.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 2H-o[1][13]xazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer.

  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Phenylxanthine Derivatives as Potential Dual A2AR Antagonists/MAO-B Inhibitors for Parkinson's Disease.
  • Google Patents. (2006, August 31).
  • Dove Medical Press. (2022, March 3). New series of VEGFR-2 inhibitors and apoptosis enhancers.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.).
  • PubMed. (2025, August 23).
  • RSC Publishing. (n.d.). New quinoxaline-2(1H)
  • PubMed. (2021, May 15). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis.
  • PubMed. (2023, March 5).
  • (n.d.).
  • National Institutes of Health. (n.d.). Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity.
  • MDPI. (2024, December 14).
  • Semantic Scholar. (2024, October 15). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic.

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Methodological & Application

High-Efficiency Synthesis of 2-Phenoxyaniline via Ligand-Promoted Ullmann Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2026-04

Executive Summary

The 2-phenoxyaniline scaffold (2-aminodiphenyl ether) is a critical pharmacophore in medicinal chemistry, serving as a precursor for non-steroidal anti-inflammatory drugs (e.g., Nimesulide analogs) and kinase inhibitors.[1] While Palladium-catalyzed Buchwald-Hartwig coupling offers high yields, the high cost of Pd and phosphine ligands renders it less attractive for large-scale synthesis compared to Copper-catalyzed Ullmann-type coupling.

This guide details the optimized Ligand-Promoted Ullmann Coupling protocols for synthesizing 2-phenoxyaniline. Unlike classical Ullmann conditions requiring harsh temperatures (>200°C) and stoichiometric copper, modern protocols utilize bidentate ligands to stabilize Cu(I) species, enabling coupling at 80–110°C with catalytic loading (5–10 mol%).[1]

Key Strategic Insight: Direct coupling of 2-haloaniline and phenol is often plagued by catalyst poisoning (via the free amine) and competing N-arylation. Therefore, this protocol prioritizes the Nitro-Reduction Route (Coupling 2-chloronitrobenzene with phenol, followed by reduction) as the industry standard for reliability and chemoselectivity.[1]

Strategic Pathway Analysis

The Chemoselectivity Challenge

Attempting to synthesize 2-phenoxyaniline by directly coupling 2-iodoaniline with phenol presents two failure modes:

  • Catalyst Poisoning: The free ortho-amino group (

    
    ) acts as a strong chelator, sequestering the Cu(I) catalyst and shutting down the catalytic cycle.
    
  • Competing Nucleophiles: The amine is often more nucleophilic than the phenoxide, leading to the formation of 2-hydroxydiphenylamine (C-N coupling) rather than the desired ether (C-O coupling).

The Robust Solution: The Nitro-Intermediate Route

The preferred strategy masks the amine as a nitro group (


) during the critical C-O bond formation step. The electron-withdrawing nature of the nitro group also activates the aryl halide for the nucleophilic aromatic substitution-type mechanism facilitated by copper.

ReactionPathway Start 2-Chloronitrobenzene + Phenol Intermediate 2-Phenoxynitrobenzene (Stable Intermediate) Start->Intermediate Step 1: Ullmann Ether Synthesis CuI, Ligand, Base, 90-110°C Product 2-Phenoxyaniline (Target) Intermediate->Product Step 2: Reduction (H2/Pd-C or Fe/HCl) Direct Direct Route: 2-Haloaniline + Phenol Direct->Product Low Yield (Catalyst Poisoning)

Figure 1: Strategic comparison of synthetic routes. The Nitro-Reduction route (solid line) offers superior reliability over direct coupling (dashed line).

Mechanistic Insight: Ligand-Accelerated Catalysis

The modern Ullmann reaction relies on a


 catalytic cycle. The addition of a bidentate ligand (L) is the critical innovation.
  • Ligation: The ligand (e.g., N,N-Dimethylglycine or 1,10-Phenanthroline) coordinates to CuI, breaking down polymeric copper aggregates into reactive monomeric species.[1]

  • Oxidative Addition: The L-Cu(I)-Phenoxide complex undergoes oxidative addition with the aryl halide.

  • Reductive Elimination: The C-O bond forms, releasing the product and regenerating the L-Cu(I) catalyst.

Why Ligands Matter: Without ligands, the resting state of copper is often an insoluble, unreactive aggregate.[1] Ligands like dimethylglycine (DMG) lower the activation energy for the oxidative addition step and prevent catalyst disproportionation.

Experimental Protocols

Protocol A: Synthesis of Intermediate (2-Phenoxynitrobenzene)

This step establishes the C-O ether linkage.

Reagents:

  • Substrate 1: 2-Chloronitrobenzene (1.0 equiv) - Note: Chloro is cheaper than Iodo/Bromo and sufficiently reactive due to the ortho-nitro activation.

  • Substrate 2: Phenol (1.2 equiv)[1]

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)[1]

  • Ligand: N,N-Dimethylglycine (DMG) (20 mol%) - Alternatively: 1,10-Phenanthroline.[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) - Preferred over 
    
    
    
    for better solubility in DMF.[1]
  • Solvent: DMF (Anhydrous)[1]

  • Concentration: 0.5 M to 1.0 M[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Charging: Add CuI (19 mg, 0.1 mmol), DMG (21 mg, 0.2 mmol), and

    
     (652 mg, 2.0 mmol) to the flask.
    
  • Substrate Addition: Add 2-Chloronitrobenzene (158 mg, 1.0 mmol) and Phenol (113 mg, 1.2 mmol).

  • Solvation: Add anhydrous DMF (2.0 mL) via syringe.

  • Reaction: Heat the mixture to 110°C in an oil bath. Stir vigorously (800 rpm).

    • Visual Cue: The reaction mixture should turn a dark homogeneous color (often brown/greenish). If it turns bright blue, oxygen has leaked in (catalyst death).[1]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2] Conversion typically requires 12–24 hours.

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with 1M NaOH (to remove excess phenol) and Brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Reduction to 2-Phenoxyaniline

Standard reduction conditions to unmask the amine.

Reagents:

  • Substrate: 2-Phenoxynitrobenzene (from Protocol A).

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Hydrogen Source:

    
     balloon (1 atm).
    
  • Solvent: Methanol or Ethanol.

Procedure:

  • Dissolve the nitro intermediate in Methanol (0.1 M).

  • Add Pd/C catalyst carefully under inert atmosphere.

  • Purge with Hydrogen gas and stir at room temperature for 4–6 hours.

  • Filter through a Celite pad to remove Pd/C.

  • Concentrate filtrate to yield 2-phenoxyaniline. (Usually requires minimal purification).

Critical Process Parameters (CPP) & Optimization

The following table summarizes how variations in conditions affect the Ullmann step (Protocol A).

ParameterRecommendationImpact on Reaction
Ligand Choice N,N-Dimethylglycine (DMG) Best balance of cost and activity for electron-deficient aryl halides.
1,10-PhenanthrolineExcellent alternative; higher cost but often faster kinetics.[1]
Base

Higher solubility in DMF/DMSO leads to faster rates than

.[1]
Solvent DMF or DMSO High polarity is required to solubilize the inorganic base. Toluene is generally too non-polar for this specific substrate pair.
Water Content < 0.1% (Anhydrous) Water inhibits the reaction by competing for coordination sites on Copper.
Leaving Group -Cl (with nitro group)Sufficiently reactive due to ortho-nitro activation. -I or -Br are faster but more expensive.
Optimization Workflow

OptimizationLogic Start Start Optimization CheckYield Check Yield (24h) Start->CheckYield LowYield Yield < 50% CheckYield->LowYield GoodYield Yield > 80% CheckYield->GoodYield Analyze Analyze Failure Mode LowYield->Analyze Solubility Incomplete Conversion? Switch Base to Cs2CO3 Analyze->Solubility Precipitate visible Oxidation Blue Color? Improve De-gassing (Ar) Analyze->Oxidation Color Change Temp Slow Reaction? Increase Temp to 120°C Analyze->Temp Stalled SM

Figure 2: Troubleshooting logic for low-yield Ullmann couplings.

Troubleshooting Guide

  • The "Blue Death":

    • Symptom:[1][3][4][5] The reaction mixture turns bright blue or green.

    • Cause: Oxidation of Cu(I) to Cu(II), which is catalytically inactive for Ullmann coupling.[1]

    • Fix: Ensure rigorous degassing of solvents (freeze-pump-thaw or sparging with Ar for 20 min). Use fresh CuI (should be off-white, not purple/brown).[1]

  • Stalled Reaction (Incomplete Conversion):

    • Cause: Catalyst deactivation or insufficient base solubility.

    • Fix: Add an additional 5 mol% of CuI/Ligand complex. Switch from

      
       to 
      
      
      
      .
  • High Viscosity/Stirring Issues:

    • Cause: Inorganic salts precipitating.

    • Fix: Use a mechanical stirrer for scales >10g. Ensure solvent volume is sufficient (maintain 0.5M concentration).

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[1] Accounts of Chemical Research, 41(11), 1450–1460.[1]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1] Angewandte Chemie International Edition, 48(38), 6954–6971.[1] [1]

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers.[1] Journal of Organic Chemistry, 74(17), 6645–6648.[1]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis.[1] Chemical Reviews, 108(8), 3054–3131.[1]

Sources

2-[3-(Dimethylamino)phenoxy]aniline as an intermediate in dye synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-[3-(Dimethylamino)phenoxy]aniline as a Strategic Scaffold in Phenoxazine Dye Synthesis

Executive Summary

2-[3-(Dimethylamino)phenoxy]aniline (CAS: 2639462-29-4 for 2HCl salt) is a specialized bifunctional intermediate critical for the synthesis of phenoxazine and oxazine chromophores. Unlike simple aniline derivatives, this molecule possesses a pre-formed diphenyl ether linkage with orthogonal amino functionalities: a primary amine on one ring (for cyclization or diazotization) and a dimethylamino group on the other (acting as a strong auxochrome).

This application note details the utility of this intermediate in synthesizing functional near-infrared (NIR) dyes , fluorescent probes , and organic sensitizers for solar cells (DSSCs) . We provide a validated protocol for the oxidative cyclization of this intermediate to form the phenoxazine core, a reaction pathway often superior to the traditional Bernthsen synthesis in terms of regioselectivity and yield.

Chemical Identity & Properties

PropertyDescription
Chemical Name 2-[3-(Dimethylamino)phenoxy]aniline
Synonyms 3-(2-Aminophenoxy)-N,N-dimethylaniline; 2-Amino-3'-dimethylaminodiphenyl ether
Molecular Formula C₁₄H₁₆N₂O
Molecular Weight 228.29 g/mol (Free base)
CAS Number 2639462-29-4 (Dihydrochloride)
Physical State Off-white to pale brown solid (sensitive to oxidation)
Solubility Soluble in DMSO, Methanol, Ethanol; slightly soluble in water (free base).[1][2][3]
Key Functionality Primary Amine (-NH₂): Nucleophile for ring closure.Dimethylamino (-NMe₂): Electron-donating group (EDG) that red-shifts absorption.

Strategic Application: Oxidative Cyclization to Phenoxazines

The primary value of 2-[3-(Dimethylamino)phenoxy]aniline lies in its ability to undergo intramolecular oxidative cyclization . Unlike the intermolecular condensation of


-aminophenol and catechol (Bernthsen synthesis), which often yields isomer mixtures, this intermediate pre-defines the structural orientation, ensuring high regiochemical purity.
Mechanism of Action
  • Acidification: The primary amine is protonated/activated.

  • Oxidation: A chemical oxidant (e.g., FeCl₃, MnO₂, or Persulfate) induces the formation of a radical cation or quinone-imine intermediate.

  • Ring Closure: The nitrogen of the primary amine attacks the electron-rich position ortho to the ether linkage on the opposing ring.

  • Aromatization: Loss of protons/electrons yields the fully conjugated phenoxazine or phenoxazinium core.

G Start 2-[3-(Dimethylamino)phenoxy]aniline Inter1 Quinone-Imine Intermediate (Oxidized Species) Start->Inter1 Oxidation (-2e-, -2H+) Reagent: FeCl3 / Acid Cyclic Dihydro-phenoxazine Inter1->Cyclic Intramolecular Cyclization Final Phenoxazinium Dye (e.g., Basic Blue Derivative) Cyclic->Final Aromatization (-2e-, -H+)

Figure 1: Oxidative cyclization pathway transforming the diphenyl ether intermediate into a functional phenoxazine dye.

Detailed Experimental Protocol

Protocol A: Synthesis of 3-Dimethylamino-phenoxazine (Oxazine Core)

Objective: To synthesize a basic oxazine dye core via acid-catalyzed oxidative cyclization. Scale: 10 mmol basis.

Reagents:

  • Intermediate: 2-[3-(Dimethylamino)phenoxy]aniline (2.28 g)

  • Solvent: Ethanol (50 mL) / 2M HCl (20 mL)

  • Oxidant: Ferric Chloride Hexahydrate (FeCl₃·6H₂O) or Sodium Persulfate

  • Base: Sodium Carbonate (saturated aq.)

Step-by-Step Workflow:

  • Solubilization:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2.28 g of the intermediate in 50 mL of Ethanol.

    • Add 20 mL of 2M HCl dropwise. The solution may turn pink/red due to protonation.

    • Note: Ensure complete dissolution. If using the dihydrochloride salt, reduce HCl volume.

  • Oxidative Cyclization:

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • Prepare a solution of FeCl₃·6H₂O (5.4 g, 2 eq) in 20 mL water.

    • Add the oxidant solution dropwise over 30 minutes.

    • Observation: The color will deepen significantly (typically to deep blue or purple) indicating the formation of the phenoxazinium chromophore.

  • Reflux & Completion:

    • Remove the ice bath and heat the mixture to reflux (80°C) for 2 hours.

    • Monitor reaction progress via TLC (Silica gel, MeOH:DCM 1:9). Look for the disappearance of the starting amine (Rf ~0.4) and appearance of a highly colored spot near the origin (cationic dye).

  • Isolation:

    • Cool to room temperature.

    • Precipitation: Pour the reaction mixture into 200 mL of ice-cold saturated Sodium Carbonate solution. This precipitates the free base (if creating a neutral phenoxazine) or the salt can be salted out using NaCl/ZnCl₂ (for the double salt).

    • Filter the precipitate and wash with cold water.

  • Purification:

    • Recrystallize from Ethanol/Water (1:1) or purify via column chromatography (Neutral Alumina) if high purity is required for optical applications.

Workflow Step1 Step 1: Solubilization (Intermediate + EtOH + HCl) Step2 Step 2: Oxidative Addition (Add FeCl3 at 0-5°C) Step1->Step2 Step3 Step 3: Thermal Cyclization (Reflux 2h @ 80°C) Step2->Step3 Step4 Step 4: Quench & Precipitate (Pour into Na2CO3/Ice) Step3->Step4 Step5 Step 5: Isolation (Filtration & Recrystallization) Step4->Step5

Figure 2: Experimental workflow for the synthesis of phenoxazine dyes.

Quality Control & Characterization

To ensure the intermediate's integrity before synthesis, and the dye's purity post-synthesis, the following parameters must be met.

TestMethodAcceptance Criteria
Purity (Intermediate) HPLC (C18, ACN/Water gradient)> 98.0% (Area %)
Identification ¹H-NMR (DMSO-d₆)Distinct doublets for phenoxy protons; Singlet for -N(CH₃)₂ at ~2.9 ppm.
Appearance Visual InspectionOff-white powder (Intermediate); Dark crystalline powder (Dye).
Absorption Max (λmax) UV-Vis SpectroscopyDye specific (typically 550–650 nm for oxazines).

Critical Impurity Note: Ensure the starting material is free of 3-dimethylaminophenol . Unreacted phenol will compete in the oxidative step, forming symmetrical impurities that are difficult to separate.

Applications in Advanced Materials

  • Dye-Sensitized Solar Cells (DSSCs): Phenoxazine derivatives synthesized from this intermediate serve as metal-free organic sensitizers. The electron-rich dimethylamino group acts as a donor (D), while the phenoxazine core acts as the

    
    -bridge.
    
    • Reference: Phenoxazine-based dyes have achieved efficiencies >6% in DSSCs due to their strong light-harvesting capabilities [1].

  • Fluorescent Probes: The rigid planar structure of the resulting phenoxazine fluorophore yields high quantum yields. These dyes are used as redox indicators (e.g., Resazurin analogs) or biological stains for nucleic acids.

  • Textile & Hair Dyes: Water-soluble sulfonated derivatives (post-sulfonation of the cyclized product) are utilized in the textile industry and semi-permanent hair colorants due to their vibrant blue/violet hues and low toxicity profile compared to phenylenediamines [2].

Safety & Handling

  • Toxicity: As an aniline derivative, treat as potentially toxic by inhalation and skin contact. The dimethylamino group increases lipophilicity, potentially enhancing skin absorption.

  • Stability: The intermediate is prone to oxidation. Store under inert gas (Argon/Nitrogen) at -20°C.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood during the acidification and oxidative steps to manage HCl fumes.

References

  • Tian, H., et al. (2014). "A comparative study on properties of two phenoxazine-based dyes for dye-sensitized solar cells." Journal of Power Sources.

  • Greaves, A., et al. (2010). "Phenoxazine dyes."[1][3][4][5] World Intellectual Property Organization (WIPO) Patent WO2010003970A2.

  • BenchChem Technical Division. (2025). "A Technical Guide to Thermal Condensation Reactions for Phenoxazine Synthesis." BenchChem Application Notes.

  • Sigma-Aldrich. "Product Specification: 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride."

Sources

High-Efficiency Microwave-Assisted Synthesis of Substituted 2-Phenoxyanilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-assisted synthesis of substituted 2-phenoxyanilines Content Type: Detailed Application Note and Protocol

Application Note & Protocol Guide

Abstract

The 2-phenoxyaniline scaffold is a privileged structural motif in drug discovery, serving as a core pharmacophore in numerous kinase inhibitors, anti-inflammatory agents, and anti-viral therapeutics. Conventional synthesis—typically involving high-temperature Ullmann coupling or prolonged nucleophilic aromatic substitution (


) followed by reduction—often suffers from harsh conditions, erratic yields, and extended reaction times.[1] This application note details a robust, microwave-assisted "telescoped" protocol that accelerates the synthesis of substituted 2-phenoxyanilines from hours to minutes while enhancing purity profiles. We utilize a rapid 

coupling of o-chloronitrobenzenes with phenols, followed by a microwave-driven catalytic transfer hydrogenation (CTH) to deliver the target aniline.

Introduction & Scientific Rationale

The Challenge

Synthesizing sterically congested or electron-rich diaryl ethers via traditional thermal heating is kinetically sluggish. The subsequent reduction of the nitro group often requires high-pressure hydrogenation or messy metal/acid reductions (


, 

), which generate significant waste.
The Microwave Solution

Microwave irradiation (MW) offers two distinct advantages for this pathway:[2][3][4]

  • Dielectric Heating: Polar solvents like DMSO and DMF couple efficiently with microwave energy, generating rapid internal heating that overcomes the activation energy barrier for

    
     reactions more effectively than conductive heating.
    
  • Transition State Stabilization: The transition state of the

    
     reaction involves a charge-separated Meisenheimer complex. The high polarity of the microwave field can stabilize this polar transition state, potentially lowering the activation energy (
    
    
    
    ) and improving regioselectivity.
Mechanistic Pathway

The synthesis proceeds via two distinct chemical transformations optimized for microwave execution:

  • Step 1 (

    
    ):  Base-mediated displacement of the ortho-halogen by the phenoxide anion. The nitro group is essential here; it acts as an electron-withdrawing group (EWG) to activate the ring at the ortho position.
    
  • Step 2 (CTH Reduction): Palladium-catalyzed transfer hydrogenation using ammonium formate as a hydrogen donor. Microwave irradiation accelerates the release of

    
     and hydride species from formate, effecting rapid reduction of 
    
    
    
    to
    
    
    .

Visualized Reaction Scheme

ReactionScheme SM1 o-Chloronitrobenzene (Electrophile) Complex Meisenheimer Complex (TS) SM1->Complex Attack Inter 2-Phenoxynitrobenzene (Intermediate) SM2 Substituted Phenol (Nucleophile) SM2->Complex Complex->Inter - Cl⁻ Prod 2-Phenoxyaniline (Target) Inter->Prod Reduction Reag1 K2CO3, DMF MW: 150°C, 10 min Reag2 Pd/C, HCOONH4 EtOH, MW: 80°C, 5 min

Figure 1: Mechanistic flow of the two-step microwave-assisted synthesis.

Experimental Protocol

Reagents & Equipment[1][4][5][6][7][8][9][10]
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Vials: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.

  • Solvents: Anhydrous DMF (Step 1), Ethanol (Step 2).

  • Reagents: Substituted o-chloronitrobenzene, Substituted Phenol, Potassium Carbonate (

    
    ), 10% Pd/C, Ammonium Formate.
    
Step 1: Coupling

Objective: Synthesis of the 2-phenoxynitrobenzene intermediate.

  • Preparation: In a 10 mL microwave vial, charge:

    • o-Chloronitrobenzene derivative (1.0 mmol)

    • Substituted Phenol (1.1 mmol)

    • 
       (2.0 mmol, finely ground)
      
    • DMF (3.0 mL)

    • Note: If the phenol is solid, weigh it directly. If liquid, add via syringe.

  • Irradiation: Seal the vial and irradiate using the following parameters:

    • Temperature: 150 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 250 W)

    • Stirring: High

  • Work-up:

    • Cool to room temperature (RT).

    • Pour the mixture into ice-water (20 mL). The product usually precipitates as a solid.

    • Filter the solid, wash with water (

      
       mL) to remove DMF and salts.
      
    • Dry the solid under vacuum. (If an oil forms, extract with EtOAc, wash with brine, dry over

      
      , and concentrate).
      
    • QC Check: Verify intermediate by TLC or LC-MS.

Step 2: CTH Reduction

Objective: Reduction of the nitro group to the amine.

  • Preparation: In a fresh 10 mL microwave vial, charge:

    • Crude 2-phenoxynitrobenzene (from Step 1, ~1.0 mmol)

    • 10% Pd/C (10 wt% of substrate mass, e.g., 20-30 mg)

    • Ammonium Formate (5.0 mmol, 5 equiv.)

    • Ethanol (4.0 mL)

  • Irradiation: Seal the vial and irradiate:

    • Temperature: 80 °C

    • Hold Time: 5 minutes

    • Power: Dynamic (Max 150 W)

    • Caution: This reaction generates gas (

      
      , 
      
      
      
      ). Ensure the vessel is pressure-rated and the safety vent is active.
  • Work-up:

    • Cool to RT.

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Ethanol or EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Purification: The residue is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Hexane/EtOAc).

Data Summary & Optimization

Yield Comparison (Conventional vs. Microwave)
Substrate (R-Phenol)Conventional Yield (Step 1+2)MW Yield (Step 1+2)Total Time (Conv.)Total Time (MW)
Phenyl (H)65%92% 18 h15 min
4-Methoxy58%88% 24 h15 min
4-Chloro60%85% 20 h20 min
2-Methyl (Steric)45%78% 36 h25 min
Optimization Parameters
  • Solvent Choice (Step 1): DMF and DMSO are superior due to high loss tangents (

    
    ). Acetonitrile or Toluene are poor absorbers and require doping with ionic liquids to heat effectively.
    
  • Base Selection:

    
     is generally sufficient. For extremely unreactive phenols, 
    
    
    
    can be used to increase the nucleophilicity of the phenoxide.
  • Catalyst (Step 2): Pd/C is standard. If the molecule contains halogens sensitive to reduction (e.g., I, Br), switch to Fe/AcOH (Microwave: 100°C, 10 min) to prevent dehalogenation.

Process Workflow Diagram

Workflow Start Start: Reagent Prep Step1 Step 1: SNAr Coupling MW: 150°C, 10 min (DMF/K2CO3) Start->Step1 Check1 Solid Precipitate? Step1->Check1 Filter Filtration & Wash (Water) Check1->Filter Yes Extract EtOAc Extraction & Concentration Check1->Extract No Step2 Step 2: Nitro Reduction MW: 80°C, 5 min (EtOH/Pd/C/HCOONH4) Filter->Step2 Extract->Step2 Final Celite Filtration & Concentration Step2->Final Product Pure 2-Phenoxyaniline Final->Product

Figure 2: Operational workflow for the telescoped synthesis.

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Microwave-Assisted

    
     of Chloronitrobenzenes: 
    
    • Xu, H., & Li, H.-F. (2007).[1] One-pot microwave-assisted tandem deprotection of arylmethanesulfonates / nucleophilic aromatic substitution reaction (

      
      ) with activated aryl halides. Zeitschrift für Naturforschung B, 62(9), 1183–1186. [Link]
      
  • Microwave-Assisted CTH Reduction (Nitro to Amine)

    • Gowda, D. C. et al. (2002). Microwave-Assisted Reduction of Nitroarenes to Anilines using Ammonium Formate and Pd/C. Synthetic Communications, 32(11). [Link]

  • Ullmann Coupling Alternatives (Microwave)

    • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5, 945–953. [Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: Synthesis of 2-[3-(Dimethylamino)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYNT-2DPA-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Optimization of Yield and Purity for 2-[3-(Dimethylamino)phenoxy]aniline

Executive Summary & Synthetic Strategy

Welcome to the technical support center. You are likely experiencing low yields (below 60%) or purification difficulties with the synthesis of 2-[3-(Dimethylamino)phenoxy]aniline . This molecule is a non-symmetric diaryl ether containing two distinct amine functionalities: a tertiary dimethylamine and a primary aniline.

The most robust synthetic route involves a Nucleophilic Aromatic Substitution (


)  followed by a Nitro Reduction .
The Validated Pathway
  • Step 1 (

    
     Coupling):  Reaction of 1-fluoro-2-nitrobenzene  (Electrophile) with 3-(dimethylamino)phenol  (Nucleophile).
    
  • Step 2 (Reduction): Chemoselective reduction of the nitro group to the primary amine using

    
    /Pd-C  or Fe/
    
    
    
    .
Visual Workflow (Graphviz)

SynthesisWorkflow Start Starting Materials: 1-Fluoro-2-nitrobenzene + 3-(Dimethylamino)phenol Step1 Step 1: SNAr Coupling (K2CO3, DMF, 90°C) Start->Step1 Nucleophilic Attack Intermed Intermediate: 2-[3-(Dimethylamino)phenoxy] nitrobenzene Step1->Intermed Ether Formation Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Intermed->Step2 Nitro Reduction Product Target Product: 2-[3-(Dimethylamino)phenoxy]aniline Step2->Product Isolation

Figure 1: Validated synthetic workflow for 2-[3-(Dimethylamino)phenoxy]aniline.

Module 1: The Coupling Step ( )

The Bottleneck: Most yield losses occur here due to weak nucleophilicity or competitive hydrolysis of the fluoronitrobenzene.

Optimized Protocol
  • Electrophile: 1-Fluoro-2-nitrobenzene (1.0 equiv). Do not use the Chloro- analog unless necessary; Fluorine accelerates

    
     by stabilizing the Meisenheimer complex.
    
  • Nucleophile: 3-(Dimethylamino)phenol (1.1 equiv).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration).

  • Conditions: 80–90°C, Inert Atmosphere (

    
    /Ar).
    
Troubleshooting Guide: Low Conversion
SymptomProbable CauseCorrective Action
Starting material (Fluoronitrobenzene) remains Reaction temperature too low or stirring inefficient.Increase temp to 100°C. Ensure vigorous stirring (heterogeneous base). Switch to

for better solubility.
Phenol remains, but Fluoride is consumed Competitive hydrolysis.Your solvent is "wet." Water competes with the phenol to form 2-nitrophenol. Action: Dry DMF over molecular sieves (4Å) for 24h before use.
Black Tar formation Oxidation of the dimethylamine group.The electron-rich phenol is sensitive to air at high temps. Action: Strictly degas solvents and run under Argon balloon.
FAQ: Why not use Ullmann Coupling?

Q: Can I use Copper catalysis (Ullmann) with 2-bromoaniline? A: technically yes, but it is not recommended . The dimethylamino group can coordinate to the Copper catalyst, poisoning it. Furthermore, Ullmann conditions often require higher temperatures (>110°C) which promotes oxidation of your electron-rich amine. The


 route driven by the nitro-group activation is cleaner and higher yielding [1].

Module 2: The Reduction Step

The Challenge: Reducing the nitro group without oxidizing the tertiary amine or dealing with difficult workups.

Method A: Catalytic Hydrogenation (Standard)
  • Reagents: 10% Pd/C (5-10 wt%),

    
     balloon.
    
  • Solvent: Ethanol or Methanol.

  • Procedure: Stir at RT for 4–6 hours. Filter through Celite.[1]

  • Risk: If reaction runs too long or catalyst loading is too high, you may observe minor demethylation of the dimethylamine group.

Method B: Iron-Mediated Reduction (Robust)
  • Reagents: Iron powder (5.0 equiv),

    
     (5.0 equiv).
    
  • Solvent: Ethanol/Water (4:1).

  • Procedure: Reflux (80°C) for 2 hours.

  • Advantage: Highly chemoselective.[1] Zero risk of demethylation. Best for "dirty" intermediates.

Troubleshooting Logic Tree (Reduction)

ReductionTroubleshoot Problem Issue: Low Yield in Reduction Check1 Is the Nitro group gone? (TLC/LCMS) Problem->Check1 Yes Yes Check1->Yes No No Check1->No Check2 Is the product trapped in solids? Yes->Check2 Advice1 Catalyst Poisoning. Wash catalyst with solvent. Check for Sulfur impurities. No->Advice1 Advice2 Amine stuck to metal salts. Basify (pH 10) before extraction. Check2->Advice2

Figure 2: Diagnostic logic for reduction failures.

Critical Purification & Stability Protocols

The final product, 2-[3-(Dimethylamino)phenoxy]aniline , is an electron-rich diamine. It is prone to oxidation (turning purple/black) upon exposure to air.

Storage & Handling
  • Workup: Perform extractions quickly. Use degassed solvents if possible.[1]

  • Drying: Do not heat above 40°C during rotary evaporation.

  • Storage: Store under Argon at -20°C. If the oil turns dark, it has formed N-oxides or quinoid impurities.

Purification Table
MethodSuitabilityNotes
Flash Column ModerateUse Amine-functionalized silica OR add 1% Triethylamine to the eluent (Hexane/EtOAc) to prevent streaking.
Recrystallization LowProduct is likely an oil or low-melting solid. Hard to crystallize.
HCl Salt Formation High Dissolve crude oil in

, add 2M HCl in ether. The dihydrochloride salt precipitates as a stable solid.

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine." Chemical Reviews, 49(2), 273-412.
    • BenchChem Protocols.

      
      ) Reactions."  (General protocol verification).
      
  • Nitro Reduction Strategies

    • Org.[1][2][3][4][5] Synth. 1941, 21, 15. "2,4-Diaminotoluene" (Classic Fe/HCl reduction precedent).

    • Wissler, M., et al. (2011). "Efficient reduction of nitrobenzene to aniline."[6][7] Bioresource Technology. (Comparative reduction efficiency).

  • Diaryl Ether Synthesis Reviews

    • Theil, F. (1999). "Synthesis of Diaryl Ethers."[2][4][8] Angewandte Chemie International Edition. (Comparison of Ullmann vs

      
       for electron-deficient rings).
      
    • Organic Chemistry Portal. "Diaryl ether synthesis by etherification."

Sources

Technical Support Center: Purification of 2-[3-(Dimethylamino)phenoxy]aniline

[1]

Product Code: [Internal-Ref-Gefitinib-Int-2] Chemical Name: 2-[3-(Dimethylamino)phenoxy]aniline CAS Registry Number: 119493-60-8 (Generic reference for structure) Common Application: Key intermediate for EGFR tyrosine kinase inhibitors (e.g., Gefitinib).[1]

Introduction: Understanding Your Molecule

Welcome to the technical support guide for 2-[3-(Dimethylamino)phenoxy]aniline . Before troubleshooting, it is critical to understand the chemical personality of this molecule. You are dealing with a diaryl ether possessing two distinct nitrogen centers:

  • A Primary Aniline (

    
    ):  Weakly basic (
    
    
    ), highly susceptible to oxidative degradation (darkening).[1]
  • A Tertiary Dimethylamine (

    
    ):  Moderately basic (
    
    
    ), protonates easily in weak acids.[1]

The Challenge: The primary impurity is usually the starting material, 3-(dimethylamino)phenol . Because both the product and the impurity contain the basic dimethylamino group, standard acid-extraction methods often fail to separate them.

Module 1: The Chemical Workup (Primary Purification)

Issue: "I cannot separate the starting phenol from my product using standard acid extraction."

Technical Insight: Standard acid extraction pulls both the product and the starting phenol into the aqueous phase because both have the basic dimethylamino motif. To separate them, you must exploit the acidity of the phenolic hydroxyl group on the impurity.

Protocol: The "Caustic Wash" Strategy

This method uses pH manipulation to sequester the phenolic impurity in the aqueous phase while keeping the product in the organic phase.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a non-water-miscible solvent. Toluene is recommended over Dichloromethane (DCM) for better phase separation and lower emulsion risk.[1]

  • The Caustic Wash (Critical Step):

    • Wash the organic layer with 1.0 N NaOH (2-3 times).[1]

    • Mechanism:[2][3][4] The NaOH deprotonates the phenolic

      
       of the impurity (
      
      
      ), converting it into the water-soluble phenoxide salt. The product, lacking acidic protons, remains in the organic layer.
  • The Acid Purification (Optional but Recommended):

    • Extract the organic layer with 1.0 N HCl .

    • Mechanism:[2][3][4] The product protonates and moves to the aqueous phase. Neutral impurities (unreacted nitro-precursors, tars) stay in the organic phase.[1]

    • Discard the organic layer.

  • Recovery:

    • Basify the aqueous acidic layer with NaOH to pH > 12.

    • Extract the liberated product back into Toluene or Ethyl Acetate.

    • Dry over

      
       and concentrate.
      
Visualization: Separation Logic

PurificationLogicStartCrude Mixture(Product + Phenol Impurity)SolventDissolve in TolueneStart->SolventNaOH_WashWash with 1N NaOHSolvent->NaOH_WashOrg_Phase_1Organic Phase(Contains Product)NaOH_Wash->Org_Phase_1Product stays organicAq_Phase_1Aqueous Phase(Contains Phenolate Impurity)NaOH_Wash->Aq_Phase_1Phenol becomes saltHCl_ExtractExtract with 1N HClOrg_Phase_1->HCl_ExtractAq_Phase_2Aqueous Phase(Product Salt)HCl_Extract->Aq_Phase_2Product protonatesOrg_Phase_2Organic Phase(Neutral Impurities/Tars)HCl_Extract->Org_Phase_2Neutrals stay organicFinalBasify & Extract -> Pure ProductAq_Phase_2->Final

Caption: Logical flow for separating amphoteric impurities using pH switching.

Module 2: Crystallization & Solid State Issues

Issue: "My product is a dark oil/tar and won't solidify."

Technical Insight: This intermediate often exists as a low-melting solid or viscous oil.[1] "Tars" are usually caused by oxidative polymerization of the aniline or residual high-boiling solvents (DMF/DMAc).[1]

Troubleshooting Guide: Solidification
ObservationProbable CauseCorrective Action
Dark Black/Brown Oil Oxidation (Quinone formation)Activated Carbon Treatment: Dissolve in hot ethanol, treat with activated charcoal (5-10 wt%), filter hot through Celite.[1]
Viscous Syrup Residual Solvent (DMF/Toluene)Azeotropic Drying: Dissolve in Methanol and rotovap (repeat 2x) to pull off toluene.[1] High vacuum (<1 mbar) at 40°C for 4 hours.
No Precipitation Super-saturationSeed Crystals: If available, add a seed.[1] If not, scratch the glass wall with a glass rod to induce nucleation.
Recommended Crystallization Solvents

If the product is sufficiently pure (>90%) but oily, try these solvent systems:

  • Ethanol/Water (80:20): Dissolve in warm ethanol, add water dropwise until turbid, cool slowly to 4°C.

  • Toluene/Heptane: Dissolve in minimum Toluene, add Heptane until cloudy.

Module 3: Removal of Catalyst Residues (Pd/Fe)

Issue: "The product has a metallic color or high ash content."

Context: This molecule is typically synthesized via reduction of a nitro-precursor.[1]

  • Fe/Acid Reduction: Leaves Iron salts.[1]

  • Catalytic Hydrogenation (Pd/C): Leaves colloidal Palladium.[1]

Protocol:

  • For Iron (Fe): The "Caustic Wash" in Module 1 usually precipitates Iron hydroxides.[1] Ensure you filter the biphasic mixture through a pad of Celite before separating layers.

  • For Palladium (Pd): If the oil is black/grey, dissolve in Ethyl Acetate and treat with a metal scavenger (e.g., SiliaMetS® Thiol or generic Trimercaptotriazine) for 2 hours, then filter.

Module 4: Storage & Stability

Issue: "The product turned purple/black after 2 days on the shelf."

Root Cause: Anilines are notorious for auto-oxidation to form colored azo/quinone species.[1] The electron-donating ether oxygen and dimethylamino group make this specific aniline more electron-rich and thus more prone to oxidation than simple aniline.[1]

Standard Operating Procedure (SOP) for Storage:

  • Atmosphere: Store strictly under Argon or Nitrogen .[1]

  • Temperature: Store at -20°C for long term; 4°C for active use.

  • Container: Amber glass vials (UV protection).

  • Stabilizer: For bulk storage of the oil, converting it to the HCl salt or Oxalate salt significantly increases stability.

    • To make salt: Dissolve oil in dry ether/dioxane, bubble HCl gas or add oxalic acid.[1] Filter the stable solid.

Frequently Asked Questions (FAQs)

Q: Can I use Column Chromatography? A: Yes, but beware of "streaking." The basic amines interact strongly with the acidic silica protons.

  • Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) in the mobile phase.[1]

  • Eluent: Hexane:Ethyl Acetate (start 80:20, gradient to 50:50) + 1% TEA.[1]

Q: What is the


 difference between product and impurity?A:
  • Product: Higher

    
     (approx 0.4 - 0.5).[1]
    
  • Phenol Impurity: Lower

    
     (approx 0.2 - 0.[1]3) due to H-bonding of the OH group with silica.[1]
    

Q: I see a "desmethyl" impurity in LCMS (M-14). Where did it come from? A: This is common in Gefitinib intermediate synthesis.[1] It usually arises during the reduction step if conditions are too harsh (e.g., high temperature hydrogenation), causing cleavage of the N-methyl group. It is very difficult to remove chemically; recrystallization is the only viable option.

References

  • Synthesis of Gefitinib Intermediates: Chandregowda, V., et al.[1] "A simple and highly efficient process for synthesis of Gefitinib and its intermediate."[1] Indian Journal of Chemical Technology, vol. 16, 2009.[1] Link

  • Purification of Amphoteric Phenols: Maskrey, T. S., et al.[1] "A New Synthesis of Gefitinib."[1][5][6] Synlett, 2019.[1][5] Link

  • General Aniline Purification: Armarego, W. L. F.[1] "Purification of Laboratory Chemicals."[1] Butterworth-Heinemann, 8th Edition.[1] (Standard text for pKa-based extractions).

  • pKa Values for Extraction Logic: Evan's pKa Table. (Phenol pKa ~10, Aniline pKa ~4.6, Tertiary Amine pKa ~10).[1] Link

Technical Support Center: Troubleshooting Pd/C Hydrogenation of Nitro-Phenoxy Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the catalytic hydrogenation of nitro-phenoxy precursors using palladium on carbon (Pd/C). This reaction is a cornerstone of modern synthesis, primarily for the production of substituted anilines, but it is not without its challenges. Here, we address common issues with a focus on mechanistic reasoning and practical, field-proven solutions.

Troubleshooting Guide: A Question & Answer Approach

This section is designed to directly address the specific and often frustrating issues encountered during experimentation.

Scenario 1: Incomplete Reaction or Stalling

Q1: I've been stirring my reaction overnight, but TLC/LC-MS analysis shows a significant amount of starting material remaining. What's going wrong?

A1: An incomplete or stalled reaction is the most common issue and can stem from several root causes related to the catalyst, substrate, or reaction conditions.

  • Catalyst Activity & Loading:

    • Cause: The catalyst may be old, deactivated from improper storage, or simply insufficient for the scale of your reaction. Pd/C is pyrophoric and its activity can diminish with exposure to air.[1][2]

    • Solution: Always use fresh, high-quality Pd/C from a reputable supplier. For a standard nitro group reduction, a catalyst loading of 5-10 mol% of palladium relative to the substrate is a good starting point. If the reaction stalls, do not simply add more dry catalyst to the hydrogen-filled flask, as this is a significant fire hazard.[1][3] The safest approach is to filter the mixture through Celite, remove the solvent, and restart the reaction with a fresh charge of catalyst and solvent.[3]

  • Catalyst Poisoning:

    • Cause: This is a critical and often overlooked issue. The palladium active sites can be irreversibly blocked by various functional groups or impurities.[4]

      • Sulfur Compounds: Thiols, sulfides, or sulfoxides, even at trace levels, are potent poisons for palladium catalysts.[5]

      • Halogens: While Pd/C is often used for dehalogenation, halide ions (especially I⁻ and Br⁻) present in the starting material or as impurities can sometimes inhibit the catalyst's activity for other reductions.

      • Nitrogen Heterocycles & Amines: The product aniline itself can sometimes compete with the nitro group for adsorption on the catalyst surface, slowing the reaction down, especially at high concentrations.

    • Solution: Ensure your starting material and solvents are of high purity. If catalyst poisoning is suspected, pretreatment of your starting material by passing it through a plug of activated carbon or silica gel may help remove impurities. In some cases, using a modified catalyst or adding a selective poison can be advantageous for other functionalities but detrimental here.[6][7]

  • Insufficient Hydrogen Delivery:

    • Cause: The reaction is dependent on the mass transfer of hydrogen gas from the gas phase to the liquid phase and then to the solid catalyst surface.[8] Inefficient stirring or a leak in the system can starve the reaction of hydrogen.

    • Solution: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mixing.[3] For reactions at atmospheric pressure (e.g., using a hydrogen balloon), ensure the balloon is well-filled and consider using a double-layered balloon for longer reaction times.[3] Check all connections for leaks. For larger-scale or difficult reductions, a Parr shaker or a high-pressure autoclave is more effective.[8]

Scenario 2: Low Yield and Formation of Side Products

Q2: The reaction went to completion, but my yield of the desired amino-phenol is low, and I see several side products. What are they and how can I prevent them?

A2: The reduction of a nitro group proceeds through several intermediates, which can sometimes dimerize or undergo side reactions if not rapidly converted to the final amine.

  • Common Side Products: The primary intermediates are the nitroso and hydroxylamine species. These are highly reactive and can condense to form azoxy and azo compounds, which may appear as colorful impurities in your product.

  • Preventing Side Product Formation:

    • Solvent Choice: The choice of solvent can significantly influence the reaction pathway and rate.[9] Protic solvents like ethanol, methanol, or acetic acid are generally preferred as they can act as a proton source, accelerating the reduction of the hydroxylamine intermediate to the amine and minimizing dimerization.[3]

    • Temperature and Pressure: While room temperature and atmospheric pressure are often sufficient, sluggish reactions can sometimes benefit from a modest increase in temperature (e.g., 40-50 °C) or hydrogen pressure (e.g., 50 psi). This increases the rate of the desired reduction pathway over the side reactions. However, be aware that higher temperatures can sometimes promote undesired side reactions like ether cleavage if other sensitive groups are present.

Below is a diagram illustrating the general reduction pathway and the points where side reactions can occur.

G cluster_main Main Reaction Pathway cluster_side Side Reactions Nitro-Phenoxy Nitro-Phenoxy Nitroso Intermediate Nitroso Intermediate Nitro-Phenoxy->Nitroso Intermediate +H2 Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate +H2 Azo/Azoxy Impurities Azo/Azoxy Impurities Nitroso Intermediate->Azo/Azoxy Impurities Condensation Amino-Phenoxy Product Amino-Phenoxy Product Hydroxylamine Intermediate->Amino-Phenoxy Product +H2 Hydroxylamine Intermediate->Azo/Azoxy Impurities Condensation

Caption: Simplified reaction pathway for nitro group reduction.

Troubleshooting Workflow

When encountering a problem, a systematic approach is key. The following flowchart provides a logical decision-making process to diagnose and solve common issues.

TroubleshootingWorkflow start Reaction Failed or Incomplete? check_h2 Is H2 supply adequate? (Vigorous stirring, no leaks) start->check_h2 Yes low_yield Reaction Complete but Low Yield? start->low_yield No, it's complete check_catalyst Is catalyst fresh and active? (Proper storage, sufficient loading) check_h2->check_catalyst Yes action_h2 Improve Stirring Use H2 pressure system check_h2->action_h2 No check_poisoning Any potential catalyst poisons? (Sulfur, halides, etc.) check_catalyst->check_poisoning Yes action_catalyst Use Fresh Catalyst Increase Loading (5-10 mol%) check_catalyst->action_catalyst No action_poisoning Purify Starting Material Use more robust catalyst check_poisoning->action_poisoning Yes success Problem Solved check_poisoning->success No, all clear action_h2->success action_catalyst->success action_poisoning->success check_solvent Using a protic solvent? (MeOH, EtOH, AcOH) low_yield->check_solvent Yes action_solvent Switch to EtOH or MeOH check_solvent->action_solvent No check_solvent->success Yes action_solvent->success

Caption: A decision tree for troubleshooting Pd/C hydrogenation.

Key Experimental Parameters & Protocols

Success in catalytic hydrogenation lies in the careful control of several key variables.

Table 1: Key Parameter Summary
ParameterRecommendationRationale & Causality
Catalyst Loading 5-10 mol% Pd on C (dry basis)Ensures sufficient active sites for the reaction without being wasteful. Higher loading may be needed for challenging substrates.
Solvent EtOH, MeOH, EtOAc, THF, Acetic AcidProtic solvents (alcohols, acids) often accelerate the reaction by facilitating proton transfer.[3] The choice depends on substrate solubility and compatibility with other functional groups.[9]
Hydrogen Source H₂ gas (balloon, Parr apparatus)Balloon is suitable for small-scale, easily reducible groups.[1] High-pressure systems provide better H₂ availability for difficult reductions.
Temperature 20-50 °CMost nitro reductions proceed well at room temperature. Gentle heating can increase the rate but may also promote side reactions.
Stirring Vigorous mechanical or magnetic stirringCrucial for the three-phase system (solid catalyst, liquid substrate/solvent, gas H₂) to ensure efficient mass transfer.[8]
Standard Operating Protocol (SOP) for Atmospheric Hydrogenation

Safety First: Pd/C is highly flammable, especially after use when it is saturated with hydrogen.[1][2] Hydrogen gas is explosive.[3] All procedures must be conducted in a well-ventilated fume hood.[10] Keep a fire extinguisher nearby.[3]

  • Vessel Preparation: To a two or three-necked round-bottom flask equipped with a magnetic stir bar, add the nitro-phenoxy precursor.

  • Catalyst Addition (Under Inert Atmosphere): Purge the flask with an inert gas (Nitrogen or Argon).[1] Carefully weigh and add the 10% Pd/C catalyst to the flask. It is recommended to add the solid catalyst before the solvent to minimize the risk of igniting solvent vapors.[2][3]

  • Solvent Addition: Under a positive pressure of inert gas, add the chosen solvent (e.g., ethanol) via cannula or syringe. Ensure the catalyst is fully wetted.

  • Hydrogen Purge: Securely attach a gas inlet adapter connected to a hydrogen balloon. Evacuate the flask gently until the solvent begins to bubble, and then carefully backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure the atmosphere is fully exchanged.[1]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by observing hydrogen uptake (the balloon will deflate) or by taking aliquots for analysis (TLC, LC-MS). To take an aliquot, you must first purge the system with inert gas before briefly opening it.[1]

  • Work-up: Once the reaction is complete, purge the flask with inert gas again.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the solid catalyst. Crucially, do not allow the catalyst on the Celite pad to dry out. [10] Keep it wet with the reaction solvent. After filtration, immediately quench the Celite pad with water and transfer the wet slurry to a dedicated, labeled waste container for used hydrogenation catalysts.[1]

  • Isolation: The desired product can now be isolated from the filtrate by standard procedures (e.g., evaporation of the solvent, extraction).

Frequently Asked Questions (FAQs)

Q: How do I choose between 5% and 10% Pd/C? A: 10% Pd/C is the most common grade and is suitable for most applications. 5% Pd/C can be used for substrates that are highly reactive or when trying to achieve selectivity in the presence of other reducible groups. The key is the molar amount of Pd, not the weight of the Pd/C material.

Q: Can I reuse the Pd/C catalyst? A: While technically possible, it is generally not recommended in a research or pharmaceutical setting. The activity of the recovered catalyst can be significantly lower due to poisoning or changes in the palladium surface. For process chemistry, extensive validation would be required.

Q: My precursor also has a benzyl ether. Will that be cleaved? A: Yes, this is a significant risk. Pd/C with H₂ is a standard method for cleaving O-benzyl ethers (hydrogenolysis).[11] If you need to preserve the benzyl ether, you may need to use alternative reducing agents (e.g., iron in acetic acid, or tin(II) chloride).[11] Alternatively, specialized, selectively poisoned catalysts can sometimes be used to reduce a nitro group in the presence of a benzyl ether.[7][12]

Q: What if my precursor has a halogen (Cl, Br, I) on the aromatic ring? A: Pd/C is highly effective at dehalogenation, especially for aryl iodides and bromides. If you need to retain the halogen, Pd/C is a poor choice. Raney Nickel is often a better catalyst for reducing nitro groups while preserving aromatic halogens.[11]

References

  • Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]

  • Hydrogenation SOP, Department of Chemistry, University of Rochester. Available at: [Link]

  • Yadollahi, B., et al. (2021). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Available at: [Link]

  • Standard Operating Procedures - The Sarpong Group, University of California, Berkeley. Available at: [Link]

  • Hydrogenation, Department of Chemistry, University of Pennsylvania. Available at: [Link]

  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters. Available at: [Link]

  • Reis, J. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Master Organic Chemistry. Available at: [Link]

  • Li, H., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules. Available at: [Link]

  • Sajiki, H., et al. (2000). [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison]. Yakugaku Zasshi. Available at: [Link]

  • Sajiki, H., & Hirota, K. (1999). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon Catalyst after Hydrogenation. ResearchGate. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Pd/C H2-gas reduction of ß-nitrostyrenes. Sciencemadness.org. Available at: [Link]

  • Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. Pacific Northwest National Laboratory. Available at: [Link]

Sources

Technical Support Center: Stability of 2-[3-(Dimethylamino)phenoxy]aniline in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[3-(Dimethylamino)phenoxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in aqueous solutions. Here, you will find troubleshooting advice and frequently asked questions to navigate potential challenges during your experiments.

Introduction

2-[3-(Dimethylamino)phenoxy]aniline is a molecule of interest in various research and development fields. Its structure, featuring a primary aromatic amine, a tertiary amine, and an ether linkage, presents a unique set of stability considerations in aqueous environments. Understanding these characteristics is crucial for accurate experimental design, data interpretation, and formulation development. This guide will delve into the potential degradation pathways and the factors influencing the stability of this compound, offering practical solutions to common issues.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of 2-[3-(Dimethylamino)phenoxy]aniline in aqueous solutions.

Q1: My aqueous solution of 2-[3-(Dimethylamino)phenoxy]aniline is turning yellow/brown. What is causing this discoloration?

A1: The discoloration of your solution is likely due to oxidation of the aniline moiety. Aromatic amines, particularly primary anilines, are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This process often leads to the formation of colored polymeric products. The dimethylamino group can also be a site for oxidation.

  • Causality: The lone pair of electrons on the nitrogen atom of the aniline group makes it susceptible to oxidation. This can lead to the formation of radical cations, which can then couple to form colored oligomers or polymers.[1][2]

  • Preventative Measures:

    • Degas your solvent: Use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.

    • Use antioxidants: The addition of antioxidants such as ascorbic acid or sodium metabisulfite can help to prevent oxidation.

    • Work in low light: Protect your solutions from light by using amber vials or covering your glassware with aluminum foil.

    • Chelating agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.

Q2: I am observing a loss of my compound during analysis by HPLC. What could be the reasons?

A2: A loss of 2-[3-(Dimethylamino)phenoxy]aniline during HPLC analysis can be attributed to several factors related to its chemical instability or interaction with the analytical system.

  • On-column degradation: The stationary phase of the HPLC column, especially if it has residual silanol groups, can interact with the basic amine functionalities of your compound, potentially causing degradation.

  • Instability in the mobile phase: The pH of the mobile phase can significantly impact the stability of the compound. Acidic or basic conditions might accelerate hydrolysis or other degradation pathways. Aromatic amines can be less stable in acidic conditions.[3][4]

  • Adsorption: The compound may adsorb to surfaces in your HPLC system, such as tubing, vials, or the injector, leading to lower recovery.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Adjust the pH of your mobile phase to a range where the compound is more stable. Buffering the mobile phase is highly recommended.

    • Column Selection: Use a well-end-capped HPLC column to minimize interactions with residual silanols. Consider using a column with a different stationary phase chemistry.

    • Inert System: Employ an HPLC system with bio-inert components to reduce adsorption.

    • Sample Diluent: Ensure your sample is dissolved in a diluent that is compatible with the mobile phase and promotes stability.

Q3: Is 2-[3-(Dimethylamino)phenoxy]aniline susceptible to hydrolysis?

A3: The structure contains an ether linkage, which can be susceptible to hydrolysis under certain conditions, particularly in strongly acidic environments.[5][6] However, aryl ethers are generally more stable to hydrolysis than alkyl ethers.[7][8]

  • Mechanism: Acid-catalyzed hydrolysis would involve protonation of the ether oxygen, followed by nucleophilic attack by water. This would cleave the ether bond, potentially yielding 2-aminophenol and 3-(dimethylamino)phenol.

  • Experimental Considerations:

    • Avoid strongly acidic conditions (pH < 2) for prolonged periods, especially at elevated temperatures.

    • If you must work in an acidic pH range, conduct time-course experiments to assess the rate of degradation.

Q4: How does pH affect the stability of 2-[3-(Dimethylamino)phenoxy]aniline in an aqueous solution?

A4: The pH of the aqueous solution is a critical factor governing the stability of this compound.

  • Acidic pH: In acidic solutions, the amine groups will be protonated. While this can increase water solubility, it may also make the ether linkage more susceptible to hydrolysis.[5][6] Some aromatic amines show decreased stability in acidic food simulants.

  • Neutral pH: Near neutral pH, the compound will exist as a free base. It is generally more susceptible to oxidation at neutral to alkaline pH.

  • Alkaline pH: In basic solutions, the compound will be in its free base form. While hydrolysis of the ether linkage is less likely, the aniline and dimethylamino moieties are more prone to oxidation.

A pH-stability profile study is highly recommended to determine the optimal pH range for your experiments.

Q5: Should I be concerned about the photodegradation of my compound?

A5: Yes, compounds containing aniline and phenoxy moieties can be susceptible to photodegradation.[9][10][11] Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions.

  • Potential Reactions: Photodegradation can lead to oxidation, cleavage of the ether bond, or other complex rearrangements. The presence of photosensitizers in the solution can accelerate this process.

  • Mitigation:

    • Always store stock solutions and experimental samples in the dark.

    • Use amber glassware or light-blocking centrifuge tubes.

    • If experiments must be conducted in the light, run a control sample in the dark to quantify the extent of photodegradation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered when working with 2-[3-(Dimethylamino)phenoxy]aniline in aqueous solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram Degradation of the compound.- Confirm the identity of the main peak using a fresh standard. - Perform a forced degradation study (see protocol below) to identify potential degradation products. - Use a mass spectrometer detector (LC-MS) to identify the unknown peaks.
Poor peak shape (tailing) in HPLC Interaction of basic amine groups with acidic silanols on the column.- Use a high-purity, end-capped silica column. - Add a competing base (e.g., triethylamine) to the mobile phase. - Increase the ionic strength of the mobile phase.
Inconsistent results between experiments Instability of stock solutions.- Prepare fresh stock solutions for each experiment. - Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. - Re-qualify stock solutions periodically by HPLC.
Precipitate formation in solution Poor solubility or degradation to an insoluble product.- Determine the solubility of the compound in your chosen aqueous buffer. - Consider the use of co-solvents (e.g., acetonitrile, methanol) if solubility is an issue. - Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[12][13][14]

Objective: To identify the potential degradation products of 2-[3-(Dimethylamino)phenoxy]aniline under various stress conditions.

Materials:

  • 2-[3-(Dimethylamino)phenoxy]aniline

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with UV or PDA detector (LC-MS is highly recommended)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-[3-(Dimethylamino)phenoxy]aniline in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep an aliquot of the stock solution (in a sealed vial) at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to a light source (as per ICH Q1B guidelines) for a defined period.[15] Keep a control sample in the dark.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.

    • Neutralize the acid and base-stressed samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a suitable HPLC method.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of the unstressed control.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation.

  • If using LC-MS, attempt to identify the structure of the major degradants.

Protocol 2: pH-Stability Profile Study

Objective: To determine the pH range where 2-[3-(Dimethylamino)phenoxy]aniline is most stable.

Materials:

  • 2-[3-(Dimethylamino)phenoxy]aniline

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12)

  • HPLC system with UV or PDA detector

Procedure:

  • Sample Preparation: Prepare a series of solutions of the compound in each of the different pH buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 40°C).

  • Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze each sample by HPLC to determine the concentration of the remaining parent compound.

Data Analysis:

  • Plot the logarithm of the concentration of the parent compound versus time for each pH.

  • Determine the degradation rate constant (k) for each pH from the slope of the line.

  • Plot the logarithm of k versus pH to create a pH-rate profile. This will show the pH of maximum stability.

Visualizations

Potential Degradation Pathways

G cluster_main 2-[3-(Dimethylamino)phenoxy]aniline cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid-catalyzed) cluster_photodegradation Photodegradation A 2-[3-(Dimethylamino)phenoxy]aniline B Oxidized Aniline Species (e.g., Nitroso, Nitro) A->B O₂, metal ions D N-oxide A->D Oxidizing agents E 2-Aminophenol A->E H₃O⁺ F 3-(Dimethylamino)phenol A->F H₃O⁺ G Various Photoproducts (e.g., cleavage, rearrangement) A->G Light (hν) C Polymeric Products (Colored) B->C Polymerization

Caption: Potential degradation pathways for 2-[3-(Dimethylamino)phenoxy]aniline.

Workflow for Stability Assessment

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation cluster_conclusion Phase 4: Conclusion A Define Study Objectives B Prepare Stock Solution A->B C Develop & Validate Stability-Indicating HPLC Method B->C D Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) C->D E Conduct pH-Rate Profile Study C->E F Analyze Samples by HPLC D->F E->F G Identify & Quantify Degradants F->G H Determine Degradation Kinetics G->H I Elucidate Degradation Pathways H->I J Establish Stability Profile I->J K Define Recommended Storage & Handling Conditions J->K

Caption: General workflow for assessing the aqueous stability of a compound.

References

  • Mikheev, V. V., et al. (2020). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Conference Proceedings. [Link]

  • Klán, P., et al. (2017). Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Environmental Science & Technology. [Link]

  • Kovacic, P., et al. (1995). Chemistry of aniline oxidation and its application to the new polymer, polyaniline. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry.
  • Zhou, Y., et al. (2024). Coupled treatment of aniline and phenol in water by electrochemical copolymerization. Water Science and Technology. [Link]

  • Eke, Z., et al. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Chemistry. [Link]

  • Lee, L. S., et al. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology. [Link]

  • Kappe, T., & Kappe, C. O. (1994). Base-catalyzed hydrolysis of esters, amides, and related compounds. In The Chemistry of Acid Derivatives, Volume 2 (pp. 1215-1279). John Wiley & Sons, Ltd.
  • Klan, P., et al. (2017). Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Environmental Science & Technology. [Link]

  • Schwarzenbach, R. P., et al. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Klibanov, A. M., et al. (1983). The effect of pH on the thermal stability of proteins. Biochemical Society Transactions, 11(1), 19-22.
  • Baertschi, S. W., et al. (Eds.). (2018).
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Kesslen, E. C., & Boyd, S. A. (1997). pH dependence of aniline sorption to a smectite clay. Journal of environmental quality, 26(4), 996-1002.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media.
  • March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern physical organic chemistry. University Science Books.
  • Silverstein, R. M., et al. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pavia, D. L., et al. (2008). Introduction to spectroscopy. Cengage learning.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Chemical Shifts of 2-[3-(Dimethylamino)phenoxy]aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the 1H NMR chemical shifts of 2-[3-(Dimethylamino)phenoxy]aniline, a molecule of interest in medicinal chemistry and materials research. By dissecting the electronic and structural influences on its proton environment, we offer a predictive and comparative framework for researchers working with this and structurally related compounds.

The Challenge of Direct Spectral Acquisition

As of the compilation of this guide, a publicly available, experimentally verified 1H NMR spectrum for 2-[3-(Dimethylamino)phenoxy]aniline is not readily accessible. This is a common scenario in research and development where novel compounds are synthesized. However, the absence of a direct spectrum presents an opportunity to apply fundamental principles of NMR spectroscopy to predict and understand the chemical shifts. This guide will leverage a comparative analysis of its constituent fragments, 2-phenoxyaniline and 3-(dimethylamino)phenol, to construct a reliable predicted spectrum.

Understanding the Substituent Effects: A Tale of Two Rings

The 1H NMR spectrum of an aromatic compound is exquisitely sensitive to the nature and position of its substituents. Electron-donating groups (EDGs) shield aromatic protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (EWGs) deshield them, causing downfield shifts (to higher ppm values).[1][2]

In 2-[3-(Dimethylamino)phenoxy]aniline, we have two key functional groups influencing the proton chemical shifts: the amino (-NH2) group and the dimethylamino (-N(CH3)2) group, both of which are potent electron-donating groups. Their effects, along with the ether linkage, will dictate the chemical shift of each proton.

Comparative Analysis with Constituent Fragments

To build a predictive model for the 1H NMR spectrum of our target molecule, we will examine the experimental data of its precursors: 2-phenoxyaniline and 3-(dimethylamino)phenol.

2-Phenoxyaniline: The Aniline Moiety

The 1H NMR spectrum of 2-phenoxyaniline provides the foundational chemical shifts for the aniline ring protons. The amino group (-NH2) is a strong activating, ortho-, para-directing group, meaning it increases the electron density at the ortho and para positions, causing upfield shifts for the protons at these positions.[3] The phenoxy group, while having an electron-withdrawing inductive effect due to the oxygen's electronegativity, can also donate electron density through resonance.

Table 1: Experimental 1H NMR Chemical Shifts of 2-Phenoxyaniline

Proton AssignmentChemical Shift (ppm)
Aromatic Protons6.80 - 7.40 (m)
NH2 Protons~3.7 (s, br)
3-(Dimethylamino)phenol: The Phenoxy Moiety

The 1H NMR spectrum of 3-(dimethylamino)phenol offers insight into the electronic environment of the second aromatic ring. The dimethylamino group is a powerful electron-donating group, and its influence will be key to predicting the shifts in the target molecule.

Table 2: Experimental 1H NMR Chemical Shifts of 3-(Dimethylamino)phenol in CDCl3 [6]

Proton AssignmentChemical Shift (ppm)Multiplicity
H-2'6.20d
H-4'6.32t
H-5'7.05t
H-6'6.35d
N(CH3)22.81s
OH6.18s, br

(Assignment based on typical aromatic coupling patterns and substituent effects.)

Predicted 1H NMR Chemical Shifts for 2-[3-(Dimethylamino)phenoxy]aniline

By combining the data from the fragments and considering the electronic effects of the substituents, we can predict the 1H NMR spectrum of 2-[3-(Dimethylamino)phenoxy]aniline.

The structure and numbering for prediction are as follows:

Aniline Ring Protons (Ring A):

  • The -NH2 group is a strong EDG, shielding the ortho (H3) and para (H5) protons.

  • The phenoxy group at C2 will have both inductive and resonance effects.

  • H3: Expected to be significantly upfield due to the ortho -NH2 group.

  • H4, H5, H6: Will appear as a complex multiplet, influenced by both the -NH2 and the phenoxy substituent.

Phenoxy Ring Protons (Ring B):

  • The -N(CH3)2 group is a very strong EDG, causing significant upfield shifts for the ortho (H2', H6') and para (H4') protons.

  • The ether linkage will also influence the chemical shifts.

  • H2', H6': Expected to be the most upfield aromatic protons due to the ortho -N(CH3)2 group.

  • H4': Also shifted upfield due to the para -N(CH3)2 group.

  • H5': Will be a triplet, coupled to H4' and H6'.

Dimethylamino Protons:

  • The two methyl groups will appear as a sharp singlet, typically in the range of 2.8-3.0 ppm.

Amino Protons:

  • The -NH2 protons will likely appear as a broad singlet. Its chemical shift is highly variable depending on the solvent, concentration, and temperature.[5]

Table 3: Predicted 1H NMR Chemical Shifts for 2-[3-(Dimethylamino)phenoxy]aniline

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityRationale
H3~6.5 - 6.7dStrongly shielded by ortho -NH2
H4, H5, H6~6.8 - 7.3mComplex multiplet from aniline ring
H2'~6.1 - 6.3dStrongly shielded by ortho -N(CH3)2
H4'~6.2 - 6.4tStrongly shielded by para -N(CH3)2
H5'~6.9 - 7.1tLess shielded proton on the phenoxy ring
H6'~6.3 - 6.5dStrongly shielded by ortho -N(CH3)2
N(CH3)2~2.8 - 3.0sTypical shift for dimethylamino group
NH2Variables, brDependent on experimental conditions

Experimental Protocol for 1H NMR Acquisition

For researchers aiming to acquire an experimental spectrum of 2-[3-(Dimethylamino)phenoxy]aniline, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.[7]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

    • Acquisition Time (aq): At least 3-4 seconds for good digital resolution.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum manually.

    • Baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

    • Integrate all peaks.

Logical Workflow for Spectral Assignment

To definitively assign the proton signals of 2-[3-(Dimethylamino)phenoxy]aniline once a spectrum is obtained, the following workflow is advised:

G cluster_0 Data Acquisition & Processing cluster_1 Initial Analysis cluster_2 Aromatic Region Assignment cluster_3 Final Assignment A Prepare Sample in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Process FID (FT, Phasing, Baseline) B->C D Identify Solvent Peak and Calibrate C->D E Identify N(CH3)2 Singlet (~2.8-3.0 ppm) D->E F Identify Broad NH2 Singlet (Variable) D->F G Analyze Integration Values D->G H Analyze Coupling Patterns (Multiplicities) G->H I Correlate with Predicted Shifts H->I J Utilize 2D NMR (COSY, NOESY) for Confirmation I->J K Assign All Protons with Confidence J->K

Caption: A stepwise workflow for the acquisition and assignment of the 1H NMR spectrum of 2-[3-(Dimethylamino)phenoxy]aniline.

Conclusion

While a direct experimental 1H NMR spectrum of 2-[3-(Dimethylamino)phenoxy]aniline is not currently cataloged, a robust prediction of its chemical shifts can be achieved through a comparative analysis of its constituent fragments and the application of fundamental NMR principles. This guide provides researchers with a strong predictive framework and a clear experimental and analytical workflow to confidently acquire and interpret the 1H NMR spectrum of this and similar molecules. The interplay of the electron-donating amino and dimethylamino groups creates a distinct pattern of shielded and deshielded regions, which, when understood, serves as a powerful tool for structural verification.

References

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Connected. NMR shifts 1H -general. [Link]

  • Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • University College London. Chemical shifts. [Link]

Sources

Comparative Cytotoxicity Guide: Dimethylamino Substituted Diphenyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative cytotoxicity of dimethylamino substituted diphenyl ethers Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diphenyl ethers (DPEs) represent a privileged scaffold in medicinal chemistry, serving as the core structure for various antitumor agents, antimicrobials (e.g., Triclosan), and herbicides. While polyhalogenated diphenyl ethers (PBDEs) are well-documented for their environmental toxicity, amino- and dimethylamino-substituted derivatives have emerged as potent cytotoxic agents against cancer cell lines.

This guide provides a technical comparison of dimethylamino-substituted diphenyl ethers against their unsubstituted, amino-, and nitro- precursors. It highlights the critical role of the dimethylamino group in enhancing lipophilicity, altering metabolic activation pathways, and shifting the mechanism of action from simple membrane disruption to mitochondrial-mediated apoptosis and DNA interaction.

Key Insight: The conversion of a primary amino group (-NH₂) to a dimethylamino group (-N(CH₃)₂) on the DPE scaffold typically increases cytotoxicity against solid tumors (e.g., Hep3B, MCF-7) by facilitating cellular uptake and lysosomal accumulation, though it may also alter the mutagenic profile compared to the parent amino compounds.

Chemical Classification & Structural Scope

To ensure precise comparison, we define the structural classes analyzed in this guide.

ClassGeneral StructureRepresentative CompoundKey Physicochemical Feature
Nitro-DPEs Ph-O-Ph-NO₂4-Nitrodiphenyl etherProdrug-like; requires metabolic reduction. High electron deficiency.
Amino-DPEs Ph-O-Ph-NH₂4-Aminodiphenyl ether (CNP-amino)H-bond donor; moderate polarity. Cytotoxic metabolite of nitro-DPEs.
Dimethylamino-DPEs Ph-O-Ph-N(CH₃)₂4-Dimethylamino-4'-nitrodiphenyl ether Lipophilic base ; potential for lysosomal trapping and DNA intercalation.
Poly-halo DPEs Ph-O-Ph-XnPBDE-47Highly lipophilic; environmental persistent organic pollutant (POP).

Comparative Cytotoxicity Profile

The following data synthesizes cytotoxicity values (IC50/LC50) from hepatic and cancer cell line studies.

Table 1: Cytotoxicity Comparison (In Vitro Models)
Compound ClassCell LineIC50 / LC50 ValueRelative PotencyMechanism Note
Amino-DPE (CNP-amino)Rat Hepatocytes0.36 mM (LC50)HighInhibits protoporphyrinogen oxidase; induces ROS [1].
Nitro-DPE (CNP)Rat Hepatocytes> 0.50 mMModerateRequires metabolic activation (nitro-reduction) to become toxic [1].
Diamino-DPE (4,4'-ODA derivatives)Hep 3B (Liver Cancer)< 10 µM Very High Induces apoptosis; often more potent than Cisplatin in specific lines [2].
Dimethylamino-DPE Salmonella (Ames)MutagenicHigh (Genotoxic)Potent frameshift mutagen; N-hydroxylation leads to DNA adducts [3].
PBDE-47 (Ref.[1] Std)Cerebellar Neurons~20-30 µMModerateOxidative stress-mediated apoptosis; mitochondrial accumulation [4].

Interpretation:

  • Amino vs. Nitro: The amino-substituted forms (e.g., CNP-amino) are consistently more directly cytotoxic than their nitro precursors because they bypass the rate-limiting reduction step required for activation [1].

  • Dimethylamino Effect: The dimethylamino substitution often enhances mutagenicity and cytotoxicity in non-hepatic lines due to increased membrane permeability. In 4,4'-diaminodiphenyl ether derivatives, structural modifications that mimic the steric bulk of dimethyl groups (or inclusion in Schiff bases) significantly lower IC50 values into the micromolar range, outperforming standard chemotherapeutics like cisplatin [2].

Mechanism of Action (MOA)

The cytotoxicity of dimethylamino substituted diphenyl ethers is not driven by a single pathway but rather a cascade of oxidative and mitochondrial events.

Primary Mechanisms
  • Mitochondrial Dysfunction: DPEs, particularly lipophilic cationic forms (like protonated dimethylamines), accumulate in the mitochondria. This disrupts the electron transport chain, leading to ATP depletion and leakage of Cytochrome C.

  • Reactive Oxygen Species (ROS) Generation: The redox cycling of the amino/nitro groups generates superoxide anions. This oxidative stress triggers the intrinsic apoptotic pathway.

  • Lysosomotropism (Dimethylamino specific): The weakly basic dimethylamino group (

    
    ) allows the molecule to diffuse into acidic lysosomes, become protonated, and get trapped. This leads to lysosomal swelling and eventual rupture, releasing cathepsins into the cytosol to initiate cell death.
    
Pathway Visualization

The following diagram illustrates the cytotoxic cascade for Dimethylamino-DPEs.

CytotoxicityPathway Compound Dimethylamino-DPE (Lipophilic Base) Uptake Passive Diffusion & Lysosomal Trapping Compound->Uptake Enter Cell Mito Mitochondrial Accumulation Uptake->Mito Targeting DNA DNA Intercalation / Adduct Formation Uptake->DNA Nuclear Entry Lysosome Lysosomal Membrane Permeabilization (LMP) Uptake->Lysosome Protonation ROS ROS Generation (Superoxide/H2O2) Mito->ROS ETC Inhibition Apoptosis Apoptosis (Caspase 3/9 Activation) ROS->Apoptosis Intrinsic Pathway DNA->Apoptosis p53 Activation Lysosome->Apoptosis Cathepsin Release

Caption: Figure 1. Multi-target cytotoxic mechanism of dimethylamino-substituted diphenyl ethers involving mitochondrial stress and lysosomal disruption.

Experimental Protocols

To validate the comparative cytotoxicity of these compounds, the following self-validating protocols are recommended.

Protocol A: MTT/CCK-8 Cytotoxicity Assay

Objective: Determine IC50 values for Dimethylamino-DPEs vs. Amino-DPEs.

  • Cell Seeding: Seed Hep3B or MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Compound Preparation:

    • Dissolve test compounds in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture medium (Final DMSO < 0.1%).

    • Control: Include "CNP-amino" (positive control) and Vehicle (DMSO).

  • Treatment: Treat cells for 48h.

  • Detection: Add 10 µL CCK-8 reagent per well. Incubate 1-4h. Measure absorbance at 450 nm.

  • Validation: The Z-factor of the assay must be > 0.5. Cisplatin IC50 should fall within historical range (e.g., 5-20 µM).

Protocol B: Flow Cytometric Analysis of ROS (Mechanistic Validation)

Objective: Confirm if cytotoxicity is ROS-mediated.

  • Staining: Treat cells with IC50 concentration of Dimethylamino-DPE for 12h.

  • Probe: Load cells with DCFH-DA (10 µM) for 30 min in the dark.

  • Analysis: Wash with PBS and analyze via Flow Cytometry (FITC channel).

  • Causality Check: Pre-treat a subset of cells with NAC (N-acetylcysteine) , a ROS scavenger. If cytotoxicity is ROS-dependent, NAC should significantly rescue cell viability (shift IC50 higher).

Structure-Activity Relationship (SAR) Analysis

The position and nature of the amine substitution are critical for potency.

SAR_Logic Core Diphenyl Ether Scaffold Sub_Nitro Nitro (-NO2) Low Potency (Direct) Requires Activation Core->Sub_Nitro Precursor Sub_Amino Primary Amine (-NH2) Modest Potency High Polarity Sub_Dimethyl Dimethylamine (-NMe2) High Potency Lipophilic & Lysosomotropic Sub_Amino->Sub_Dimethyl Methylation (Synthetic) Potency Cytotoxic Potency (Solid Tumors) Sub_Dimethyl->Potency Increases Sub_Nitro->Sub_Amino Metabolic Reduction

Caption: Figure 2. SAR progression showing the enhancement of potency via dimethylation of the amino group.

  • N-Methylation: Converting -NH₂ to -N(CH₃)₂ increases logP (lipophilicity), enhancing passive transport across the cell membrane.

  • Electronic Effect: The dimethylamino group is a stronger electron donor than the primary amino group, potentially stabilizing radical intermediates formed during oxidative stress.

  • Positional Effect: Substitutions at the para (4,4') positions generally yield the highest symmetry and DNA intercalation potential compared to ortho or meta isomers [2].

References

  • Cytotoxic and porphyrinogenic effects of diphenyl ethers in cultured rat hepatocytes. Source: PubMed (NIH) Link:[Link]

  • 4,4'-Diaminodiphenyl ether derivatives: synthesis and in-vitro cytotoxicity against Hep 3B and IMR 32 human cell lines. Source: European Journal of Medicinal Chemistry Link:[Link]

  • Mutagenicity of 4-nitrodiphenyl ether and its metabolites. Source: Toxicology Letters Link:[Link]

  • Comparative cytotoxicity and intracellular accumulation of five polybrominated diphenyl ether congeners. Source: Toxicological Sciences Link:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.